molecular formula C20H13Cl3FNO2 B2767993 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 478039-28-0

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2767993
CAS No.: 478039-28-0
M. Wt: 424.68
InChI Key: LZVUTOZHRBZVBW-OPEKNORGSA-N
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Description

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with a molecular formula of C20H12Cl3FNO2. This compound is known for its unique chemical structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-3-fluoroaniline with 2-chlorobenzaldehyde under specific conditions to form 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde. This intermediate is then reacted with 2,4-dichlorobenzyl hydroxylamine to form the final oxime product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, including the management of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: Halogen atoms in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can lead to the formation of nitroso compounds, while reduction can yield amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde
  • 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of both 2,4-dichlorobenzyl and oxime functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-[2-(4-chloro-3-fluorophenoxy)phenyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3FNO2/c21-15-6-5-14(18(23)9-15)12-26-25-11-13-3-1-2-4-20(13)27-16-7-8-17(22)19(24)10-16/h1-11H,12H2/b25-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVUTOZHRBZVBW-OPEKNORGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NOCC2=C(C=C(C=C2)Cl)Cl)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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